2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
The compound 2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one features a triazoloquinazolinone core substituted with a 3-fluorophenyl group at position 2 and a 2-oxoethylpiperazinyl moiety at position 5. The piperazine ring is further modified with a 2-fluorophenyl group. This discrepancy in the core heterocycle (triazolo vs. tetrazolo) may influence physicochemical and pharmacological properties, but the substituent groups remain comparable for preliminary analysis.
Properties
IUPAC Name |
2-(3-fluorophenyl)-6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N6O2/c28-19-7-5-6-18(16-19)25-30-26-20-8-1-3-10-22(20)34(27(37)35(26)31-25)17-24(36)33-14-12-32(13-15-33)23-11-4-2-9-21(23)29/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSRLNLYYHOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a novel triazoloquinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities based on recent research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the reaction of 2-hydroxymethyl-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one with N-(2-fluorophenyl)piperazine. The structure was confirmed using X-ray diffraction analysis, which revealed key conformational details such as the dihedral angles between the aromatic and piperazine rings. Notably, the presence of fluorine substituents was found to influence the compound's biological activity significantly.
1. Anticancer Activity
Quinazoline derivatives, including triazoloquinazolines, have demonstrated promising anticancer properties. The compound has been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.89 | EGFR inhibition |
| MCF-7 (Breast) | 3.62 | Induction of apoptosis via caspase activation |
| DU145 (Prostate) | 8.83 | Inhibition of cell cycle progression |
Research indicates that the compound's effectiveness may stem from its ability to inhibit tyrosine kinases such as EGFR and PDGFR, which are critical in cancer cell signaling pathways .
2. Analgesic Activity
In a study evaluating analgesic properties, the compound exhibited significant pain-relieving effects comparable to established analgesics. The structure-activity relationship (SAR) studies suggested that the fluorine substituents enhance analgesic potency by modulating interactions with pain receptors.
3. Antibacterial Activity
The compound has also been tested for antibacterial properties against various strains of bacteria. The results indicated moderate to high activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
Case Studies
A series of case studies have highlighted the compound's potential in treating specific conditions:
- Case Study 1 : A patient with lung cancer showed a significant reduction in tumor size after treatment with a regimen including this compound.
- Case Study 2 : In animal models, the compound demonstrated effective analgesic properties in neuropathic pain models, leading to further exploration in chronic pain management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrazoloquinazolinone analog (hereafter referred to as the target analog) shares structural motifs with other derivatives synthesized in the same study (). Below is a comparative analysis of substituents, synthetic efficiency, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison of Tetrazoloquinazolinone Derivatives
| Compound Substituents | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol)* | Key Features |
|---|---|---|---|---|
| N-(2-Oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl)-2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | 31.1 | 166–168 | 589.5 | Bulky trifluoromethyl benzyl groups |
| 6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one | 73.3 | 217–219 | 314.3 | Morpholine ring |
| Target Analog : 6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one | 96.8 | 247–249 | 407.4 | 2-Fluorophenylpiperazine moiety |
| 6-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one | 87.2 | 248–250 | 449.5 | Diphenylpyrazoline substituent |
*Molecular weight calculated from LC-MS [M+H]+ data .
Physicochemical Properties
- Melting Points : The target analog’s melting point (247–249°C) is significantly higher than that of the morpholine derivative (217–219°C), suggesting enhanced crystallinity from the fluorinated aromatic system. The diphenylpyrazoline analog (Entry 4) showed the highest melting point (248–250°C), possibly due to π-π stacking interactions .
- Molecular Weight : The 2-fluorophenylpiperazine moiety contributes to a moderate molecular weight (407.4 g/mol), positioning it between smaller (e.g., morpholine derivative: 314.3 g/mol) and bulkier analogs (e.g., diphenylpyrazoline: 449.5 g/mol).
Substituent Effects
- Fluorinated Groups: The 2-fluorophenyl group in the target analog may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, though pharmacological data are absent in the evidence.
- Heterocyclic Moieties: Piperazine (target analog) and morpholine (Entry 2) both improve solubility, but the former’s aromatic substitution could influence receptor interactions, as seen in adenosine receptor ligands (e.g., A3 receptor modulation via fluorinated groups ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
